1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
Description
1-(2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a substituted 4,5-dihydroimidazole derivative. Its core structure includes a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) with the following substituents:
- A 2-phenoxypropan-1-one moiety at position 1, contributing a ketone group and aromatic phenoxy functionality, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVSDLPMBJHNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-chlorobenzylthio group.
- A dihydroimidazole ring.
- A phenoxypropanone moiety.
This unique arrangement contributes to its biological properties and interactions with various molecular targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with bacterial metabolism, particularly in antimicrobial applications.
- Receptor Modulation : It may affect neurotransmitter receptors, influencing neurochemical pathways relevant to conditions such as inflammation and neurodegeneration.
Biological Activity Overview
The following table summarizes the biological activities reported for the compound:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori. Its mechanism involves binding to bacterial enzymes, disrupting their function, and leading to cell death. This has been documented in several studies focusing on its efficacy in vitro and in vivo.
Anti-inflammatory Effects
A study investigated the compound's effects on lipopolysaccharide (LPS)-induced neuroinflammation. Results showed that it significantly reduced nitric oxide production and inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The findings suggest its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Properties
In models of Parkinson’s disease, the compound demonstrated neuroprotective effects by attenuating microglial activation and preserving dopaminergic neurons. This was linked to modulation of NF-kB signaling pathways, highlighting its potential for treating neurodegenerative conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in colorectal cancer models. In vitro studies have shown that it can significantly reduce the growth of cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Anti-inflammatory Effects
Compounds containing imidazole rings have been reported to possess anti-inflammatory properties. The presence of the thioether group may enhance these effects by modulating inflammatory pathways. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research on similar imidazole derivatives has shown effectiveness against various pathogens, including fungi and bacteria. The thioether moiety may play a crucial role in enhancing the antimicrobial activity by disrupting microbial cell membranes .
Enzyme Inhibition
Imidazole derivatives are known to interact with various enzymes, serving as inhibitors or modulators. The compound may target specific enzymes involved in disease processes, particularly in cancer metabolism or inflammation pathways. Detailed mechanistic studies are required to elucidate these interactions further .
Case Studies
Several case studies highlight the applications of imidazole derivatives similar to the compound :
| Study | Focus | Findings |
|---|---|---|
| Gaonkar et al., 2009 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers using imidazole derivatives. |
| Bhandari et al., 2010 | Antileishmanial | Identified potent activity against Leishmania species with imidazole-based compounds. |
| Ozkay et al., 2010 | Anticancer | Reported effective inhibition of tumor growth in xenograft models using multi-substituted imidazoles. |
Comparison with Similar Compounds
Core Structure Variations
Dihydroimidazole vs. Unsaturated Imidazole
- The target compound’s 4,5-dihydroimidazole core reduces aromaticity compared to fully unsaturated imidazoles (e.g., 1H-imidazole derivatives in –7). This saturation may enhance conformational flexibility and alter hydrogen-bonding capabilities .
- Example: 2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole () retains a planar aromatic imidazole ring, favoring π-π stacking interactions absent in the target compound .
Benzimidazole Derivatives
Substituent Analysis
Position 1 Substituents
- Ketone vs. Sulfonyl Groups: The target’s 2-phenoxypropan-1-one group contrasts with sulfonyl substituents in analogues like 2-[(2-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole ().
- Hydrazone Linkage: 1-(4-Chlorophenyl)ethan-1-one hydrazone derivatives () utilize a hydrazone bridge at position 1, which may confer chelation properties absent in the target’s propanone group .
Position 2 Substituents
- 4-Chlorobenzylthio vs. 2-Chlorobenzylthio : The target’s para-chlorinated benzylthio group () offers symmetrical electronic effects, whereas meta- or ortho-chlorinated variants (e.g., 2-chlorobenzylthio in ) introduce steric hindrance and asymmetric charge distribution .
- Thioether vs. Thiophene : Thiophene-containing imidazoles (e.g., ) exhibit conjugated π-systems, enhancing electron delocalization compared to the target’s thioether linkage .
Physicochemical and Spectroscopic Properties
- Molecular Weight and Solubility : The target’s molecular formula (C₁₉H₁₇ClN₂O₂S) suggests moderate lipophilicity, comparable to 1-(4-chlorophenyl)ethan-1-one hydrazone derivatives (C₁₈H₁₉ClN₄, ) but lower than sulfonyl-containing analogues (e.g., C₁₆H₁₃Cl₂N₂O₂S₂ in ) .
- IR Spectroscopy : The target’s ketone (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~700 cm⁻¹) groups differ from sulfonyl (S=O ~1350–1150 cm⁻¹) and hydrazone (N-H ~3300 cm⁻¹) peaks in analogues .
Key Comparative Data
Research Implications
- The target’s dihydroimidazole core and phenoxypropanone group may optimize bioavailability compared to bulkier analogues (e.g., benzimidazoles in ) .
- Chlorine positioning (para vs. ortho) in benzylthio groups () could be explored to balance electronic effects and steric demands .
Q & A
Q. What are the key synthetic routes for synthesizing 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one?
The synthesis typically involves multi-step processes:
- Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature to form the dihydroimidazole core .
- Thioether linkage : Reaction of 4-chlorobenzyl chloride with the imidazole intermediate in the presence of a base (e.g., NaOH) to establish the (4-chlorobenzyl)thio group .
- Ketone functionalization : Coupling the phenoxypropan-1-one moiety via nucleophilic substitution or acylation reactions, with solvent polarity and temperature (e.g., 60–80°C in DMF) critical for regioselectivity .
Key factors : Microwave irradiation can enhance reaction rates and yields for specific steps, as observed in analogous imidazole syntheses .
Q. Which functional groups in the compound are critical for its reactivity and potential bioactivity?
The compound’s structure includes:
- 4-Chlorobenzyl thioether : Enhances lipophilicity and may influence receptor binding via halogen interactions .
- Dihydroimidazole ring : A heterocyclic scaffold known for hydrogen-bonding interactions, potentially critical for enzymatic inhibition .
- Phenoxypropan-1-one : The ketone group can participate in redox reactions or serve as a site for derivatization (e.g., Schiff base formation) .
Structural insights : Crystallographic data show C–S bond lengths of ~1.81 Å and C–Cl bonds of ~1.74 Å, consistent with stable thioether and aryl halide motifs .
Q. What analytical techniques are essential for confirming the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 443.12 for C22H24ClN3O3S2) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity during thioether linkage formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiolate intermediate, but may require post-reaction purification to remove byproducts .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions between immiscible phases .
- Temperature control : Maintaining 50–60°C prevents thermal degradation of the imidazole ring while ensuring complete substitution .
Example : In analogous compounds, microwave-assisted synthesis reduced reaction time from 12 hours to 30 minutes with a 15% yield increase .
Q. What strategies are employed to resolve contradictions in biological activity data across different assays?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability tests (e.g., MTT assay) to distinguish direct activity from cytotoxicity .
- Dose-response profiling : Validate IC50 values across multiple replicates to identify outliers caused by assay-specific interference (e.g., compound aggregation) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-chloro with 4-fluoro) to isolate pharmacophore contributions .
Q. How does computational modeling contribute to understanding the compound’s interaction with biological targets?
- Molecular docking : Predict binding poses in enzyme active sites (e.g., cytochrome P450 or kinase domains) using software like AutoDock Vina, guided by crystallographic data .
- QM/MM simulations : Analyze electronic effects of the chlorobenzyl group on transition-state stabilization during enzymatic reactions .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5) to prioritize derivatives with optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
